molecular formula C23H31BrN2O3 B11104852 ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate

ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate

Cat. No.: B11104852
M. Wt: 463.4 g/mol
InChI Key: MHNHMKSZGVZIRJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate is a synthetic organic compound It belongs to the class of indole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include indole derivatives, brominating agents, and cyclohexyl compounds. The reaction conditions may involve:

    Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

    Cyclohexylation: Introducing the cyclohexyl group through alkylation reactions.

    Piperidinylation: Adding the piperidinylmethyl group using piperidine and formaldehyde under basic conditions.

    Esterification: Forming the ethyl ester by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conducting nucleophilic substitution reactions with reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while substitution of the bromine atom can result in various substituted indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    Pathway Involvement: Affecting various biochemical pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-1H-indole-3-carboxylate: Lacks the piperidinylmethyl group.

    Ethyl 6-bromo-1-cyclohexyl-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate: Lacks the hydroxyl group.

    Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(methyl)-1H-indole-3-carboxylate: Has a methyl group instead of the piperidinylmethyl group.

Uniqueness

Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate is unique due to the presence of both the piperidinylmethyl and hydroxyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H31BrN2O3

Molecular Weight

463.4 g/mol

IUPAC Name

ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(piperidin-1-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C23H31BrN2O3/c1-2-29-23(28)22-17-13-21(27)18(24)14-19(17)26(16-9-5-3-6-10-16)20(22)15-25-11-7-4-8-12-25/h13-14,16,27H,2-12,15H2,1H3

InChI Key

MHNHMKSZGVZIRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3CCCCC3)CN4CCCCC4

Origin of Product

United States

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